molecular formula C21H19N3O7S2 B1670816 D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl) ethyl ester CAS No. 223920-67-0

D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl) ethyl ester

Cat. No. B1670816
CAS RN: 223920-67-0
M. Wt: 489.5 g/mol
InChI Key: KQVRVPOUBLPROI-RMGLFMTASA-N
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Description

D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl) ethyl ester is a heterocyclic light-emitting compound and natural ligand for luciferase used to detect cell activity . It is also known as DMNPE-caged Luciferin . It can cross cell membranes efficiently and requires ATP for its reaction, emitting a greenish-yellow luminescence at a peak wavelength of approximately 530 nm .


Synthesis Analysis

Once inside the cells, the ester is continuously hydrolyzed to a supply of D-luciferin . Alternatively, a burst of D-luciferin is generated by UV photolysis .


Molecular Structure Analysis

The molecular formula of D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl) ethyl ester is C21H19N3O7S2 . The exact mass is 489.07 and the molecular weight is 489.510 .


Chemical Reactions Analysis

The ester is continuously hydrolyzed to a supply of D-luciferin once inside the cells . Alternatively, a burst of D-luciferin is generated by UV photolysis .


Physical And Chemical Properties Analysis

The compound is a light yellow solid . It is soluble in DMSO . The elemental analysis shows that it contains C, 51.53; H, 3.91; N, 8.58; O, 22.88; S, 13.10 .

Scientific Research Applications

In Vivo Imaging

This compound is a common bioluminescent reporter used for in vivo imaging . It is a substrate for the Firefly luciferase enzyme, which utilizes ATP and Mg2+ as co-factors and emits a characteristic yellow-green emission in the presence of oxygen . This emission shifts to red light in vivo at 37°C .

Study of Intracellular Activities

DMNPE-caged luciferin, a form of this compound, crosses cell membranes easily and can be used to study intracellular activities . It can be used to follow changes in gene expression in live cells .

Biotechnology Applications

Luciferin is a common reagent used throughout the Biotechnology field . It is particularly useful for in vivo imaging .

Disease Monitoring

Luciferase-labeled tumor cells, stem cells, or infectious diseases are often inoculated into research animals such as rats or mice for investigation . The injection of Luciferin allows for the real-time, non-invasive monitoring of disease progression and/or drug efficacy in these model systems through Bioluminescence Imaging (BLI) .

Reporter Gene Assays

A luciferase-tagged gene is used as a marker in recombinant techniques . This allows for the detection and quantification of the expression of other genes.

ATP Assays

Luciferase catalyzes ATP . Therefore, this compound can be used in ATP assays to measure the level of ATP in various biological systems.

Pyrosequencing

This compound is used in pyrosequencing, a method of DNA sequencing (determining the order of nucleotides in DNA) .

Cell-Membrane Permeable Compound

Being a cell-membrane permeable compound, it can be used to measure intracellular functions since it readily crosses cell membranes .

Future Directions

The compound has been employed to measure intracellular functions since it readily crosses cell membranes . It can be used to follow changes in gene expression in live cells , suggesting potential applications in research involving cellular function and gene expression.

properties

IUPAC Name

1-(4,5-dimethoxy-2-nitrophenyl)ethyl (4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O7S2/c1-10(12-7-16(29-2)17(30-3)8-15(12)24(27)28)31-21(26)14-9-32-19(23-14)20-22-13-5-4-11(25)6-18(13)33-20/h4-8,10,14,25H,9H2,1-3H3/t10?,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEMOUFKGRGCNZ-LNUXAPHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)C2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)[C@H]2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420721
Record name D-Luciferin 1-(4,5-dimethoxy-2- nitrophenyl) ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester

CAS RN

223920-67-0
Record name D-Luciferin 1-(4,5-dimethoxy-2- nitrophenyl) ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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